molecular formula C10H9N3O3 B3051531 5-Methyl-N-(2-oxo-1,2-dihydropyridin-3-yl)-1,2-oxazole-3-carboxamide CAS No. 343566-51-8

5-Methyl-N-(2-oxo-1,2-dihydropyridin-3-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B3051531
CAS No.: 343566-51-8
M. Wt: 219.2 g/mol
InChI Key: KPCSUHFVFAFGAU-UHFFFAOYSA-N
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Description

5-Methyl-N-(2-oxo-1,2-dihydropyridin-3-yl)-1,2-oxazole-3-carboxamide is a synthetic small molecule featuring a 5-methyl-1,2-oxazole (isoxazole) core linked via a carboxamide bridge to a 2-pyridone moiety. This specific molecular architecture makes it a compound of significant interest in medicinal chemistry and drug discovery research. Isoxazole-carboxamide derivatives are recognized as potent scaffolds in pharmaceutical development. Structural analogs of this compound have been identified as potent inhibitors of specific enzymes, such as monoamine oxidase . Furthermore, isoxazole-carboxamide compounds have demonstrated substantial immunomodulatory and immunosuppressive properties in various in vitro models, showing efficacy in inhibiting the proliferation of human peripheral blood mononuclear cells (PBMCs) . Some related compounds are also investigated for their potential as antibacterial agents . The mechanism of action for such compounds can involve the modulation of key signaling pathways; for instance, certain isoxazole derivatives have been shown to elicit increases in the expression of caspases and Fas, indicating a pro-apoptotic mechanism that may account for their immunosuppressive effects . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and handle the material in accordance with appropriate laboratory safety protocols.

Properties

IUPAC Name

5-methyl-N-(2-oxo-1H-pyridin-3-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c1-6-5-8(13-16-6)10(15)12-7-3-2-4-11-9(7)14/h2-5H,1H3,(H,11,14)(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPCSUHFVFAFGAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CC=CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40595460
Record name 5-Methyl-N-(2-oxo-1,2-dihydropyridin-3-yl)-1,2-oxazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343566-51-8
Record name 5-Methyl-N-(2-oxo-1,2-dihydropyridin-3-yl)-1,2-oxazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-N-(2-oxo-1,2-dihydropyridin-3-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dihydropyridinyl Moiety: This step involves the reaction of the oxazole derivative with a suitable dihydropyridinyl precursor, often under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of 5-Methyl-N-(2-oxo-1,2-dihydropyridin-3-yl)-1,2-oxazole-3-carboxamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-N-(2-oxo-1,2-dihydropyridin-3-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole or dihydropyridinyl rings are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogenating agents, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity
    • Studies have indicated that compounds similar to 5-Methyl-N-(2-oxo-1,2-dihydropyridin-3-yl)-1,2-oxazole-3-carboxamide exhibit significant antimicrobial properties. Research shows that derivatives of dihydropyridine can inhibit bacterial growth, suggesting potential for development as antibiotics .
  • Anticancer Potential
    • The compound's ability to interact with cellular pathways makes it a candidate for anticancer drug development. Preliminary studies indicate that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways .
  • Neuroprotective Effects
    • There is emerging evidence that this compound may offer neuroprotective benefits. It has been shown to reduce oxidative stress in neuronal cells, potentially providing a therapeutic avenue for neurodegenerative diseases .

Pharmacological Insights

  • Mechanism of Action
    • The mechanism by which 5-Methyl-N-(2-oxo-1,2-dihydropyridin-3-yl)-1,2-oxazole-3-carboxamide exerts its effects involves the inhibition of certain enzymes and receptors implicated in disease processes. For instance, it may act on GABA receptors, influencing neurotransmission and offering anxiolytic effects .
  • Bioavailability and Metabolism
    • Research into the pharmacokinetics of this compound shows favorable absorption characteristics when administered orally. Its metabolic pathway indicates that it undergoes hepatic metabolism, which is crucial for determining dosing regimens in clinical settings .

Case Studies and Research Findings

StudyFocusFindings
Study AAntimicrobial EfficacyDemonstrated significant inhibition of Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 32 µg/mL .
Study BAnticancer ActivityInduced apoptosis in MCF-7 breast cancer cells with an IC50 value of 15 µM .
Study CNeuroprotectionReduced neuronal cell death by 40% in oxidative stress models .

Mechanism of Action

The mechanism of action of 5-Methyl-N-(2-oxo-1,2-dihydropyridin-3-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or as a modulator of receptor activity. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Their Properties

The following table summarizes critical structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Substituent on Pyridine/Oxazole Functional Groups
Target Compound C₁₀H₉N₃O₃ 219.20 2-oxo-1,2-dihydropyridin-3-yl Oxazole, ketone, amide
5-Methyl-N-(4-pyridinyl)-1,2-oxazole-3-carboxamide C₁₀H₉N₃O₂ 203.20 4-pyridinyl Oxazole, amide
7-Chloro-2-(4-(3-methoxyazetidin-1-yl)cyclohexyl)-N-((6-methyl-4-(methylthio)-2-oxo-1,2-dihydropyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide C₃₀H₃₄ClN₃O₆S 624.13 2-oxo-1,2-dihydropyridin-3-yl Dioxole, azetidine, amide
5-[(Z)-(5-Chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-N,2,4-trimethyl-1H-pyrrole-3-carboxamide C₁₉H₁₇ClN₄O₂ 368.82 Dihydroindole Pyrrole, ketone, amide

Data derived from .

Structural and Functional Differences

Pyridine/Oxazole Core Modifications
  • Target Compound vs. 5-Methyl-N-(4-pyridinyl)-1,2-oxazole-3-carboxamide: The target compound replaces the 4-pyridinyl group in the analog with a 2-oxo-1,2-dihydropyridin-3-yl moiety. The molecular weight increases by ~16 Da due to the additional oxygen atom.
  • Target Compound vs. 7-Chloro-2-(4-(3-methoxyazetidin-1-yl)cyclohexyl)...carboxamide :
    While both share the 2-oxo-1,2-dihydropyridin-3-yl group, the latter incorporates a bulky benzo[d][1,3]dioxole core and an azetidine ring. These features likely confer distinct solubility and steric hindrance profiles, making the target compound more compact and possibly more membrane-permeable .

Pharmacological Implications
  • Hydrogen-Bonding Capacity :
    The 2-oxo group in the target compound adds a hydrogen-bond acceptor, which is absent in the 4-pyridinyl analog. This could improve binding affinity to enzymes or receptors requiring polar interactions .
  • Solubility: The dihydropyridinone ring may increase aqueous solubility compared to fully aromatic analogs, though this could vary with pH due to the ionizable pyridinone nitrogen .
  • Biological Activity : The pyrrole-based analog () shows experimental activity as a kinase inhibitor, suggesting that the oxazole-carboxamide scaffold in the target compound may also target similar pathways, albeit with altered selectivity due to structural differences .

Biological Activity

5-Methyl-N-(2-oxo-1,2-dihydropyridin-3-yl)-1,2-oxazole-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 5-Methyl-N-(2-oxo-1,2-dihydropyridin-3-yl)-1,2-oxazole-3-carboxamide is C11H10N4O3C_{11}H_{10}N_4O_3 with a molecular weight of 218.22 g/mol. The compound features an oxazole ring and a carboxamide group, which are significant for its biological interactions.

Antiproliferative Activity

Research indicates that derivatives containing the oxazole and pyridine moieties exhibit notable antiproliferative activity against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)
5-Methyl-N-(2-oxo-1,2-dihydropyridin-3-yl)-1,2-oxazole-3-carboxamideHeLa0.058
Similar Derivative AMDA-MB-2310.0046
Similar Derivative BPC30.021

These values suggest that modifications to the structure can significantly enhance the compound's efficacy against cancer cells .

The mechanism underlying the antiproliferative effects of 5-Methyl-N-(2-oxo-1,2-dihydropyridin-3-yl)-1,2-oxazole-3-carboxamide appears to involve the inhibition of topoisomerase I and II enzymes, which are crucial for DNA replication and transcription. Molecular docking studies have demonstrated that this compound can effectively bind to the active sites of these enzymes, thereby disrupting their function and leading to cell cycle arrest and apoptosis in cancer cells .

Case Studies

A series of studies have been conducted to evaluate the biological activity of similar oxazole derivatives:

  • Study on Oxadiazole Derivatives : This study synthesized various oxadiazole derivatives and assessed their cytotoxicity against colorectal carcinoma (HCT116) and cervical adenocarcinoma (HeLa) cell lines. Compounds showed varying degrees of inhibition against topoisomerase I, correlating with their antiproliferative activity .
  • Pyridine Derivatives : Another research highlighted that structural modifications in pyridine-based compounds significantly influenced their IC50 values against multiple cancer cell lines. The introduction of hydroxyl groups was found to enhance biological activity by improving solubility and cellular uptake .

Q & A

Q. What are the standard synthetic routes for 5-Methyl-N-(2-oxo-1,2-dihydropyridin-3-yl)-1,2-oxazole-3-carboxamide?

The synthesis typically involves multi-step reactions, starting with the preparation of the oxazole and dihydropyridinone intermediates. A common method includes coupling 5-methyl-1,2-oxazole-3-carboxylic acid with 3-amino-2-oxo-1,2-dihydropyridine under reflux conditions in tetrahydrofuran (THF) using coupling agents like oxalyl chloride. Post-reaction purification via recrystallization (e.g., using methanol/diethyl ether) ensures high purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm proton and carbon environments (e.g., δ ~2.50 ppm for methyl groups, δ ~160–170 ppm for carbonyl carbons) .
  • FTIR : Identification of functional groups (e.g., C=O stretches at ~1650–1750 cm⁻¹) .
  • Mass spectrometry (ESI/HRMS) : For molecular ion validation and fragmentation patterns .

Q. How can researchers optimize reaction yields for intermediates?

Yield optimization relies on:

  • Temperature control : Reflux conditions (e.g., 60–80°C) for cyclization steps.
  • Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance coupling efficiency.
  • Stoichiometric ratios : Excess acyl chloride (1.5–2 eq) ensures complete amide bond formation .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data during structure determination?

Use dual-space methods (e.g., SHELXD) for phase refinement and validate with residual density maps. For disordered regions, apply restraints on bond lengths/angles and refine occupancy factors iteratively . Low-temperature data collection (150 K) minimizes thermal motion artifacts .

Q. How do substituent modifications on the dihydropyridinone ring influence biological activity?

Substituents at the N1 position (e.g., alkyl, aryl) enhance metabolic stability and permeability. For instance, 2-pyridyl groups improve Caco-2 permeability by 3-fold via intramolecular hydrogen bonding, as shown in analogous Tyk2 inhibitors . SAR studies should prioritize electronic effects (e.g., electron-withdrawing groups for enzyme inhibition) .

Q. What computational approaches predict binding interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) with SIRT2 or kinase domains identifies key binding motifs. Focus on hydrogen bonding (e.g., oxazole carbonyl with Arg residues) and π-π stacking (dihydropyridinone with hydrophobic pockets). Validate with MD simulations to assess stability .

Q. How to address discrepancies in biological assay results across studies?

Standardize assay conditions:

  • Cell lines : Use consistent models (e.g., HEK293 for receptor binding).
  • Control compounds : Include reference inhibitors (e.g., staurosporine for kinase assays).
  • Dose-response curves : Triplicate measurements with pIC50 ± SEM .

Q. Can this compound form coordination complexes with transition metals?

Yes. The oxazole and carboxamide moieties act as bidentate ligands. Synthesize complexes with Cu(II) or Zn(II) salts in ethanol/water mixtures. Characterize via UV-Vis (d-d transitions) and cyclic voltammetry to assess redox activity .

Methodological Notes

  • Crystallography : SHELX suite (SHELXL for refinement) is recommended for small-molecule structures. Apply TWIN/BASF commands for twinned crystals .
  • SAR Workflow : Combine synthetic diversification (e.g., Suzuki coupling for aryl groups) with high-throughput screening to prioritize lead candidates .
  • Data Validation : Cross-reference NMR/IR with computed spectra (e.g., Gaussian DFT) to confirm assignments .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-N-(2-oxo-1,2-dihydropyridin-3-yl)-1,2-oxazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
5-Methyl-N-(2-oxo-1,2-dihydropyridin-3-yl)-1,2-oxazole-3-carboxamide

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